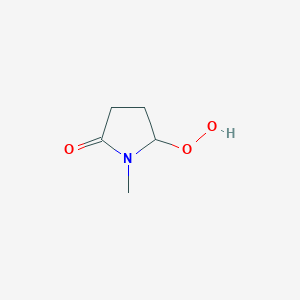

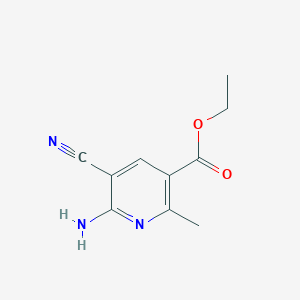

![molecular formula C21H30N4O7 B137199 [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate CAS No. 137057-62-6](/img/structure/B137199.png)

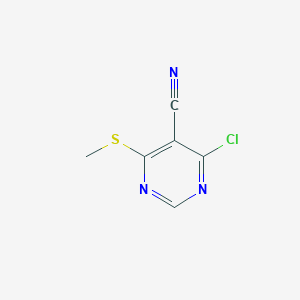

[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate involves the binding of the compound to specific receptors in the target tissue, leading to the activation of various signaling pathways. This, in turn, leads to the desired physiological or biochemical effect.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on the specific application. For example, in drug delivery, the compound can enhance the bioavailability and efficacy of the drug by targeting specific tissues and crossing the blood-brain barrier.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate in lab experiments include its ability to target specific tissues, cross the blood-brain barrier, and enhance the bioavailability and efficacy of drugs. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential side effects.

Orientations Futures

For research on [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate include exploring its potential applications in various fields such as cancer treatment, gene therapy, and imaging. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.

Méthodes De Synthèse

The synthesis of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate involves the reaction of 2,2-dimethylpropanoic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with 6-methoxypurin-9-ol in the presence of a base such as sodium carbonate to obtain the final compound.

Applications De Recherche Scientifique

[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of drug delivery, where the compound can be used as a carrier for various drugs due to its ability to cross the blood-brain barrier and target specific tissues.

Propriétés

Numéro CAS |

137057-62-6 |

|---|---|

Formule moléculaire |

C21H30N4O7 |

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C21H30N4O7/c1-20(2,3)18(27)31-13-11(8-26)30-17(14(13)32-19(28)21(4,5)6)25-10-24-12-15(25)22-9-23-16(12)29-7/h9-11,13-14,17,26H,8H2,1-7H3/t11-,13-,14+,17-/m1/s1 |

Clé InChI |

BZRRRMWVMCDLRU-MBMVNNNZSA-N |

SMILES isomérique |

CC(C)(C)C(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |

SMILES |

CC(C)(C)C(=O)OC1C(OC(C1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |

SMILES canonique |

CC(C)(C)C(=O)OC1C(OC(C1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)

![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)